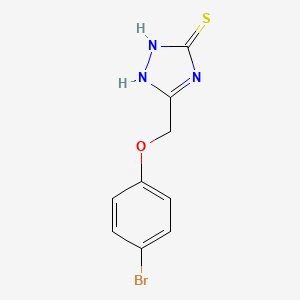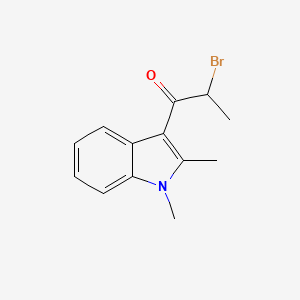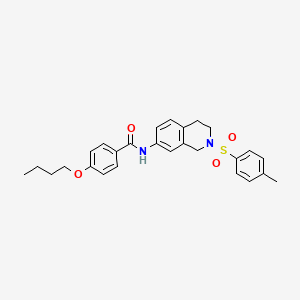![molecular formula C21H18BrN5O3 B2940687 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide CAS No. 1326837-93-7](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide” is a complex organic molecule with the molecular formula C21H18BrN5O3 . It is related to pyrazolines, a class of heterocyclic chemical compounds that have been the focus of significant interest due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrazolo[1,5-d][1,2,4]triazine core, which is substituted with a 4-bromophenyl group and a 3-methoxybenzylacetamide group . The exact three-dimensional structure would need to be determined through experimental methods such as X-ray crystallography.Scientific Research Applications
Dye Synthesis
The related structure of 4-(4-bromophenyl)-1,3-thiazol-2-amine has been used in the synthesis of bifunctional reactive dyes . This suggests that our compound could also play a role in the development of new dyes with applications ranging from textile manufacturing to biological staining techniques.
Future Directions
The future directions for research on this compound could include further investigation into its biological and pharmacological activities, as well as exploration of its potential applications in the development of new drugs . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, and to determine its mechanism of action.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-d][1,2,4]triazine ring system followed by the attachment of the 4-bromophenyl and 3-methoxybenzyl groups to the ring system. The final step involves the acetylation of the amine group in the 3-methoxybenzyl group.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "3-methoxybenzylamine", "acetic anhydride", "triethylamine", "sodium acetate", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of pyrazolo[1,5-d][1,2,4]triazine ring system", "a. Mix 4-bromobenzaldehyde and ethyl acetoacetate in ethanol and add a few drops of piperidine. Heat the mixture under reflux for 4 hours to obtain 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine.", "Step 2: Attachment of 4-bromophenyl group", "a. Dissolve 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine in DMF and add 4-bromophenylboronic acid, Pd(PPh3)4, and K2CO3. Heat the mixture under reflux for 12 hours to obtain 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-bromophenyl)acetamide.", "Step 3: Attachment of 3-methoxybenzyl group", "a. Dissolve 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-bromophenyl)acetamide in DMF and add 3-methoxybenzylamine, triethylamine, and sodium acetate. Heat the mixture under reflux for 12 hours to obtain 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide.", "Step 4: Acetylation of amine group", "a. Dissolve 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide in acetic anhydride and add a few drops of pyridine. Heat the mixture under reflux for 4 hours to obtain the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide." ] } | |
CAS RN |
1326837-93-7 |
Molecular Formula |
C21H18BrN5O3 |
Molecular Weight |
468.311 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H18BrN5O3/c1-30-17-4-2-3-14(9-17)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)15-5-7-16(22)8-6-15/h2-10,13H,11-12H2,1H3,(H,23,28) |
InChI Key |
DLLWKTDAOXWRME-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)



![ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2940611.png)
![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)

![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)



![Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B2940625.png)
![N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2940627.png)